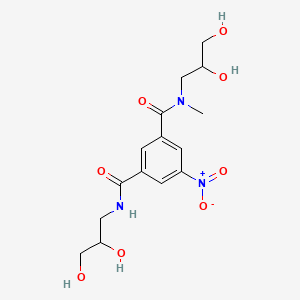![molecular formula C27H28Cl2N2O B14022017 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol CAS No. 7468-90-8](/img/structure/B14022017.png)
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl and phenyl groups, as well as a diethylamino-ethanol moiety
准备方法
The synthesis of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves multiple steps, typically starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring The chlorophenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as luminescent or conductive materials.
作用机制
The mechanism of action of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzymatic reactions, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol can be compared with other quinoline derivatives and related compounds:
Quinoline: The parent compound, quinoline, is a simpler structure without the chlorophenyl, phenyl, or diethylamino-ethanol substituents. Quinoline itself has diverse biological activities and is used as a starting material for the synthesis of more complex derivatives.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug. Chloroquine has a similar quinoline core but different substituents, highlighting the importance of specific functional groups in determining biological activity.
Quinazoline: Another class of nitrogen-containing heterocycles with similar biological activities. Quinazoline derivatives are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
7468-90-8 |
|---|---|
分子式 |
C27H28Cl2N2O |
分子量 |
467.4 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)-8-phenylquinolin-4-yl]-2-(diethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C27H27ClN2O.ClH/c1-3-30(4-2)18-26(31)24-17-25(20-13-15-21(28)16-14-20)29-27-22(11-8-12-23(24)27)19-9-6-5-7-10-19;/h5-17,26,31H,3-4,18H2,1-2H3;1H |
InChI 键 |
XSVWAMHJYWRMPK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C1=CC(=NC2=C1C=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
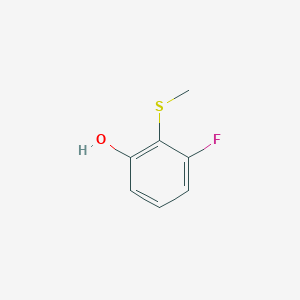
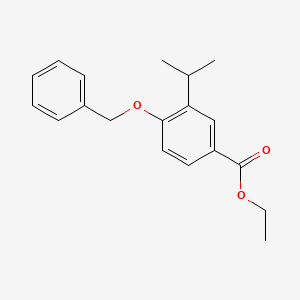

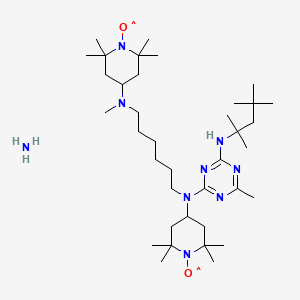

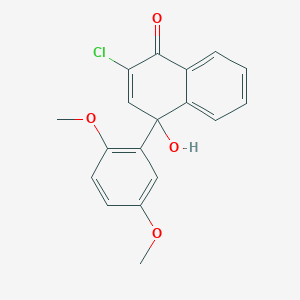
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)


![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
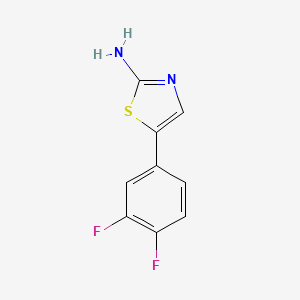
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
